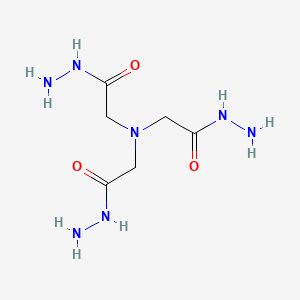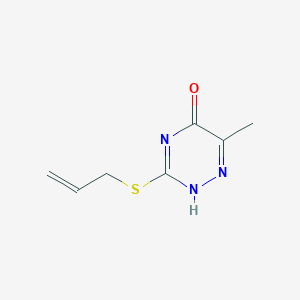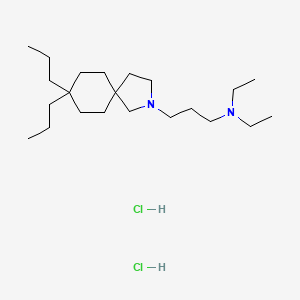
Bapta-AM
描述
1,2-双(2-氨基苯氧基)乙烷-N,N,N’,N’-四乙酸四(乙酰氧基甲基)酯,通常称为BAPTA-AM,是一种细胞可渗透的钙螯合剂。它对钙离子的选择性很高,而对镁离子的选择性则较低,常用于控制细胞内的钙离子浓度。 This compound对钙离子的选择性比乙二胺四乙酸(EDTA)和乙二醇四乙酸(EGTA)更高,并且其金属结合对pH变化的敏感度更低 .
科学研究应用
BAPTA-AM在科学研究中有着广泛的应用,特别是在化学、生物学和医学领域:
细胞生物学: this compound用于研究钙信号通路,通过控制细胞内的钙离子浓度。
神经科学: This compound用于通过螯合过量的钙离子来保护神经元免受缺血性损伤,过量的钙离子可能具有神经毒性.
作用机制
BAPTA-AM通过螯合细胞内的钙离子发挥其作用。一旦进入细胞,this compound就会被酯酶水解,释放BAPTA,BAPTA与游离钙离子结合。这种结合降低了游离钙离子的浓度,从而调节钙依赖的细胞过程。 This compound可以抑制钙激活钾通道和电压门控钾通道,影响细胞兴奋性和信号传导 .
生化分析
Biochemical Properties
Bapta-AM interacts with various biomolecules, primarily enzymes and proteins, within the cell. It is known to inhibit PFKFB3, a key enzyme in the glycolytic pathway . This inhibition impedes mTORC1-driven Mcl-1 translation, thereby affecting cellular metabolism and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to inhibit free radical-mediated toxicity, enhance apoptosis in non-neuronal cells, and protect neurons from ischemic damage . It also regulates ion channels and blocks neuronal Ca2±activated K+ channel currents . Moreover, this compound can control the level of intracellular Ca2+, which is crucial for various cellular functions .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition is not related to Ca2+ signaling but is a Ca2±independent mechanism through which this compound impairs cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to enhance apoptosis induced by venetoclax, a BCL-2 antagonist, in diffuse large B-cell lymphoma (DLBCL) . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, one study showed that local/immediate application of this compound strongly protects against severe spinal cord injury
Metabolic Pathways
This compound is involved in several metabolic pathways. It directly inhibits PFKFB3, a key enzyme in the glycolytic pathway . This inhibition affects the metabolic flux and metabolite levels within the cell .
Transport and Distribution
This compound is a cell-permeant molecule that can penetrate cell membranes . Once inside the cell, it is hydrolyzed into the free acid form of Bapta, which chelates cytosolic Ca2+ . This allows this compound to be distributed within cells and tissues effectively.
Subcellular Localization
This compound is localized within the cytosol of cells after it penetrates the cell membrane Its activity or function could be influenced by various factors, including targeting signals or post-translational modifications, directing it to specific compartments or organelles
准备方法
BAPTA-AM是通过一个多步骤的过程合成的,该过程涉及1,2-双(2-氨基苯氧基)乙烷-N,N,N’,N’-四乙酸(BAPTA)与乙酰氧基甲基的酯化反应。该反应通常涉及在三乙胺等碱的存在下使用乙酰氧基甲基氯。 反应条件必须严格控制,以确保羧基的选择性酯化,而不影响胺基 . 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件经过优化以最大限度地提高产量和纯度。
化学反应分析
BAPTA-AM在细胞内酯酶存在下会发生水解,转化为其活性形式BAPTA。这种水解反应对于其作为钙螯合剂的功能至关重要。BAPTA本身可以参与各种化学反应,包括:
螯合: BAPTA与钙离子形成稳定的络合物,有效降低细胞内游离钙离子浓度。
相似化合物的比较
BAPTA-AM与其他钙螯合剂进行比较,例如乙二胺四乙酸(EDTA)、乙二醇四乙酸(EGTA)和邻硝基苯基乙二醇四乙酸(NP-EGTA):
EDTA: 与this compound相比,对钙离子的选择性较低,对pH变化的敏感度更高。
EGTA: 与EDTA类似,但对钙离子的选择性略高。
NP-EGTA: 一种光敏螯合剂,对钙离子的选择性很高,用于在紫外线照射下快速和可控地释放钙.
This compound在其对钙离子的高选择性、细胞可渗透性以及在细胞内水解释放活性螯合剂的能力方面是独一无二的,使其成为钙信号研究中宝贵的工具。
属性
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O18/c1-23(37)47-19-51-31(41)15-35(16-32(42)52-20-48-24(2)38)27-9-5-7-11-29(27)45-13-14-46-30-12-8-6-10-28(30)36(17-33(43)53-21-49-25(3)39)18-34(44)54-22-50-26(4)40/h5-12H,13-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIYWYAMZFVECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274361 | |
| Record name | BAPTA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126150-97-8 | |
| Record name | BAPTA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidtetrakis(acetoxymethyl)ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)












